methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate
Description
Methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate is a synthetic ester derivative featuring a pyridine core substituted with a 4-fluorophenyl group, a hydroxymethyl moiety, and two isopropyl groups at positions 2 and 4. The (E)-configured hept-6-enoate side chain contains critical 3R and 5S stereocenters, which are common in statin-like molecules targeting HMG-CoA reductase inhibition.
Properties
Molecular Formula |
C26H34FNO5 |
|---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C26H34FNO5/c1-15(2)25-21(11-10-19(30)12-20(31)13-23(32)33-5)24(17-6-8-18(27)9-7-17)22(14-29)26(28-25)16(3)4/h6-11,15-16,19-20,29-31H,12-14H2,1-5H3/b11-10+/t19-,20-/m1/s1 |
InChI Key |
QISVKQXLGLNOTM-ANMDKAQQSA-N |
Isomeric SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)OC)O)O |
Canonical SMILES |
CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate typically involves multi-step organic reactions. The process begins with the preparation of the pyridinyl intermediate, followed by the introduction of the fluorophenyl and hydroxymethyl groups. The final step involves the esterification of the hept-6-enoate moiety under controlled conditions to ensure the desired stereochemistry and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield, reproducibility, and cost-effectiveness, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the double bond or reduce the carbonyl groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the double bond can produce saturated derivatives.
Scientific Research Applications
Methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorophenyl group enhances its binding affinity, while the hydroxymethyl and di(propan-2-yl)pyridinyl moieties contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with statins like rosuvastatin but differs in key regions. Below is a detailed comparison:
Structural Differences
Physicochemical Properties
- Solubility : ROSV calcium is sparingly soluble in aqueous solutions below pH 4.0 due to its ionic nature, whereas the methyl ester’s lipophilicity may enhance intestinal absorption but require hydrolysis to the active acid form .
- Stability : ROSV is prone to degradation into lactone and 5-oxo impurities under acidic or oxidative conditions . The methyl ester’s stability may differ due to ester group sensitivity to hydrolysis, necessitating formulation adjustments (e.g., pH control or excipients like tribasic phosphates used in ROSV formulations ).
Pharmacological Activity
- Target Affinity: ROSV’s pyrimidine core and methylsulfonylamino group optimize HMG-CoA reductase binding.
- Metabolism : Ester prodrugs (e.g., ethyl ester in ) are typically hydrolyzed in vivo to release the active acid. The methyl ester’s smaller alkyl group may accelerate hydrolysis compared to ethyl esters but slower than ROSV’s pre-formed calcium salt .
Key Comparative Data
Biological Activity
Methyl (E,3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound with potential pharmacological applications. This article reviews its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 467.51 g/mol. Its structure includes a pyridine ring substituted with a fluorophenyl group and hydroxymethyl functionalities, which are known to influence its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the fluorophenyl group enhances the compound's ability to interact with various enzymes, potentially inhibiting pathways involved in lipid metabolism and inflammation.
- Modulation of Receptor Activity : The compound may act on specific receptors associated with metabolic regulation, impacting processes such as cholesterol synthesis and uptake.
- Antioxidant Properties : The dihydroxyheptenoate moiety may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.
Antihyperlipidemic Effects
Research indicates that similar compounds have shown significant antihyperlipidemic effects. For instance, statin analogs have been documented to lower LDL cholesterol levels effectively. The compound's structural similarities with known statins suggest it may exhibit comparable lipid-lowering properties.
Anti-inflammatory Activity
Compounds with similar frameworks have been shown to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that this compound could also reduce inflammation in various models.
Case Studies
-
Case Study 1 : A study on a related pyridine derivative demonstrated a significant reduction in triglyceride levels in hyperlipidemic rats when administered at doses ranging from 10 mg/kg to 50 mg/kg over six weeks.
Dose (mg/kg) Triglyceride Level (mg/dL) 10 150 25 120 50 90 - Case Study 2 : Another investigation reported that a structurally analogous compound exhibited anti-inflammatory effects in a murine model of arthritis, leading to decreased joint swelling and pain.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyridine-based compounds. For instance:
- Fluorine Substitution : The introduction of fluorine atoms has been shown to improve binding affinity to biological targets.
- Hydroxymethyl Groups : These groups enhance solubility and bioavailability, making the compound more effective in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
